molecular formula C13H17NO4 B13033238 (R)-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid

(R)-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid

Cat. No.: B13033238
M. Wt: 251.28 g/mol
InChI Key: WDELCGUFBJYYDT-LLVKDONJSA-N
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Description

®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group and a phenyl group attached to the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the desired amino acid . Another method involves the use of protecting groups such as the Boc group to protect the amino group during the synthesis .

Industrial Production Methods

Industrial production of ®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid can undergo various chemical reactions due to the presence of multiple functional groups. These reactions include:

    Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products Formed

The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and substituted amino acid derivatives

Scientific Research Applications

®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid include other amino acids with different substituents on the amino and carboxyl groups. Examples include:

  • ®-3-((Methoxycarbonyl)amino)-5-methylpentanoic acid
  • ®-3-((Methoxycarbonyl)amino)-5-ethylpentanoic acid

Uniqueness

The uniqueness of ®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid lies in its specific structural features, such as the presence of the phenyl group and the methoxycarbonyl group. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(3R)-3-(methoxycarbonylamino)-5-phenylpentanoic acid

InChI

InChI=1S/C13H17NO4/c1-18-13(17)14-11(9-12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1

InChI Key

WDELCGUFBJYYDT-LLVKDONJSA-N

Isomeric SMILES

COC(=O)N[C@H](CCC1=CC=CC=C1)CC(=O)O

Canonical SMILES

COC(=O)NC(CCC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

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